molecular formula C10H10BrFO2 B14910774 3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid

Cat. No.: B14910774
M. Wt: 261.09 g/mol
InChI Key: XLDVTTUNNBVDOA-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a 2-fluoropropan-2-yl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(2-fluoropropan-2-yl)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as halogenation, esterification, and hydrolysis. The scalability of the process is crucial for industrial applications, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzoic acid: Similar in structure but lacks the 2-fluoropropan-2-yl group.

    2-Bromo-5-fluorobenzoic acid: Another similar compound with different substitution patterns.

    3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of the 2-fluoropropan-2-yl group.

Uniqueness

3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical properties. The 2-fluoropropan-2-yl group adds steric and electronic effects that influence the compound’s reactivity and interactions in various applications.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-bromo-5-(2-fluoropropan-2-yl)benzoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(2,12)7-3-6(9(13)14)4-8(11)5-7/h3-5H,1-2H3,(H,13,14)

InChI Key

XLDVTTUNNBVDOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(=O)O)Br)F

Origin of Product

United States

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